molecular formula C10H13BrOZn B14882614 4-n-Butoxyphenylzinc bromide

4-n-Butoxyphenylzinc bromide

Cat. No.: B14882614
M. Wt: 294.5 g/mol
InChI Key: LREULSXKDUMDBW-UHFFFAOYSA-M
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Description

4-n-Butoxyphenylzinc bromide is an organozinc compound with the molecular formula C10H13BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-Butoxyphenylzinc bromide can be synthesized through the reaction of 4-n-butoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-n-Butoxyphenyl bromide+Zn4-n-Butoxyphenylzinc bromide\text{4-n-Butoxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-n-Butoxyphenyl bromide+Zn→4-n-Butoxyphenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as:

  • Purification of the starting materials.
  • Controlled addition of zinc to the reaction mixture.
  • Continuous monitoring of the reaction progress.
  • Isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

4-n-Butoxyphenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

    Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

4-n-Butoxyphenylzinc bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Employed in the preparation of advanced materials with specific properties.

    Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.

    Biological Studies: Investigated for its potential interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of 4-n-butoxyphenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: Similar in structure but lacks the butoxy group, leading to different reactivity and applications.

    4-Methoxyphenylzinc Bromide: Contains a methoxy group instead of a butoxy group, affecting its chemical properties and reactivity.

Uniqueness

4-n-Butoxyphenylzinc bromide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and the types of reactions it can undergo. This makes it a valuable reagent in specific synthetic applications where other organozinc compounds may not be as effective.

Properties

Molecular Formula

C10H13BrOZn

Molecular Weight

294.5 g/mol

IUPAC Name

bromozinc(1+);butoxybenzene

InChI

InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h5-8H,2-3,9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

LREULSXKDUMDBW-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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